molecular formula C15H21NO2 B5269212 N-[1-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide

N-[1-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide

Cat. No.: B5269212
M. Wt: 247.33 g/mol
InChI Key: NIEUZWYUZFOKCF-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide is an organic compound with the molecular formula C15H21NO2 It is characterized by the presence of a cyclopentanecarboxamide group attached to a 1-(4-methoxyphenyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide typically involves the reaction of 1-(4-methoxyphenyl)ethylamine with cyclopentanecarboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran (THF)

    Temperature: Room temperature to 40°C

    Reaction Time: 12-24 hours

Industrial Production Methods

For industrial-scale production, the process may be optimized to enhance yield and purity. This can involve the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-[1-(4-hydroxyphenyl)ethyl]cyclopentanecarboxamide.

    Reduction: Formation of N-[1-(4-methoxyphenyl)ethyl]cyclopentylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-hydroxyphenyl)ethyl]cyclopentanecarboxamide
  • N-[1-(4-chlorophenyl)ethyl]cyclopentanecarboxamide
  • N-[1-(4-fluorophenyl)ethyl]cyclopentanecarboxamide

Uniqueness

N-[1-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)ethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(12-7-9-14(18-2)10-8-12)16-15(17)13-5-3-4-6-13/h7-11,13H,3-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEUZWYUZFOKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198836
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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